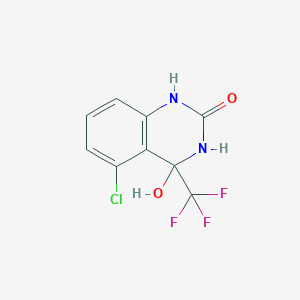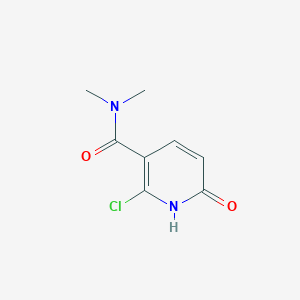
2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 2-position, a hydroxy group at the 6-position, and a carboxamide group at the 3-position of the pyridine ring The N,N-dimethyl substitution on the carboxamide group further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine in the presence of water. This reaction proceeds under mild conditions and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance the efficiency of the reaction, reducing reaction times and improving overall yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group at the 6-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Amidation Reactions: The carboxamide group can undergo amidation reactions with various amines to form new amide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically require the presence of a base and proceed under mild to moderate conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.
Amidation Reactions: Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are often employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and new amide derivatives with different functional groups.
Scientific Research Applications
2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-chloro-3-trichloromethylpyridine: A precursor in the synthesis of 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide.
5,6-dichloro-N,N-dimethylpyridine-3-carboxamide: Another pyridine derivative with similar functional groups.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the pyridine ring, along with the N,N-dimethyl substitution on the carboxamide group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(2)8(13)5-3-4-6(12)10-7(5)9/h3-4H,1-2H3,(H,10,12) |
InChI Key |
WPNXWBCONGOOEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(NC(=O)C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



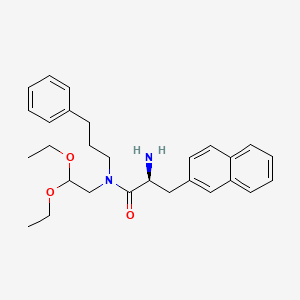
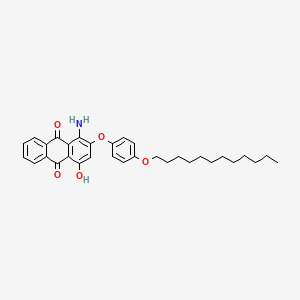

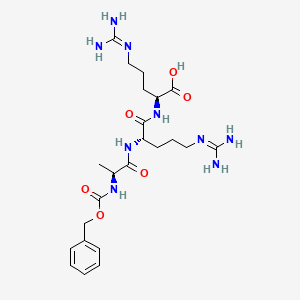

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
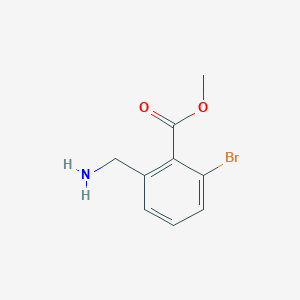
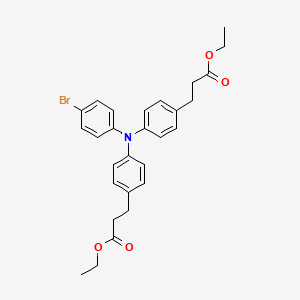
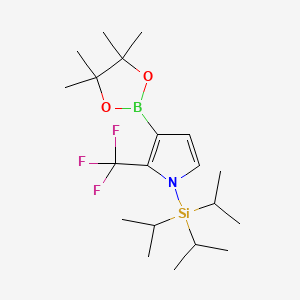

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)

